4,5Alpha-Epoxy Eplerenone

描述

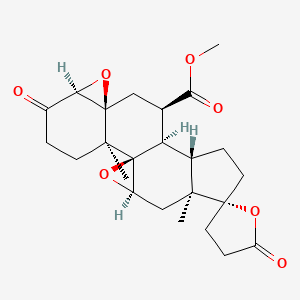

Structure

2D Structure

3D Structure

属性

分子式 |

C24H30O7 |

|---|---|

分子量 |

430.5 g/mol |

IUPAC 名称 |

methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.01,18.02,8.06,8.012,16]nonadecane-15,2'-oxolane]-10-carboxylate |

InChI |

InChI=1S/C24H30O7/c1-20-11-15-24(29-15)17(13(20)4-8-22(20)9-6-16(26)30-22)12(19(27)28-3)10-23-18(31-23)14(25)5-7-21(23,24)2/h12-13,15,17-18H,4-11H2,1-3H3/t12-,13+,15-,17+,18-,20+,21+,22-,23-,24-/m1/s1 |

InChI 键 |

UUMOKVKVTZXGNO-NMIPICBHSA-N |

手性 SMILES |

C[C@]12CCC(=O)[C@@H]3[C@]1(O3)C[C@H]([C@@H]4[C@]25[C@H](O5)C[C@]6([C@H]4CC[C@@]67CCC(=O)O7)C)C(=O)OC |

规范 SMILES |

CC12CCC(=O)C3C1(O3)CC(C4C25C(O5)CC6(C4CCC67CCC(=O)O7)C)C(=O)OC |

产品来源 |

United States |

Chemical Synthesis and Transformations of 4,5alpha Epoxy Eplerenone

Synthetic Pathways to Steroidal 4,5-Epoxides

The formation of a 4,5-epoxy ring on a steroid chassis is a well-understood transformation, governed by the principles of alkene chemistry.

The Δ4-3-one system is an α,β-unsaturated ketone moiety present in the A-ring of many steroids, including precursors to Eplerenone (B1671536). The epoxidation of this conjugated double bond can be achieved using various oxidizing agents. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. masterorganicchemistry.com The reaction involves the electrophilic addition of an oxygen atom across the Δ4 double bond.

The regioselectivity of epoxidation in molecules with multiple double bonds depends on the relative reactivity of each alkene. Isolated, electron-rich double bonds are generally more reactive towards epoxidation than the electron-deficient double bond of an α,β-unsaturated ketone. masterorganicchemistry.com However, under forcing conditions or with a lack of sufficient control, epoxidation at the Δ4-position can occur.

The stereochemical outcome of steroid epoxidation is largely dictated by steric hindrance. The steroid nucleus is a relatively rigid, fused-ring system. The β-face (conventionally drawn as "up") is sterically encumbered by the presence of angular methyl groups at the C10 and C13 positions. Consequently, attacking reagents, including epoxidizing agents, preferentially approach from the less hindered α-face ("bottom" face). researchgate.net This steric control generally leads to the predominant formation of the α-epoxide when a Δ4-3-one system is oxidized.

Targeted Synthesis of 4,5Alpha-Epoxy Eplerenone from Precursors

While 4,5α-Epoxy Eplerenone is primarily known as an impurity, its targeted synthesis for use as a reference standard is necessary for analytical and quality control purposes. Such a synthesis would logically start from Eplerenone itself.

The primary precursor for a targeted synthesis is Eplerenone. The reaction would proceed via the direct epoxidation of the Δ4 double bond of the Eplerenone molecule. The final product, 4,5α-Epoxy Eplerenone, is a solid available from specialty chemical suppliers as a characterized reference material. synzeal.com Although detailed spectroscopic data is not widely published in peer-reviewed literature, its availability as a standard implies that full characterization (including NMR, IR, and mass spectrometry) has been performed to confirm its structure and purity. nih.govsynthinkchemicals.com

To optimize the synthesis of 4,5α-Epoxy Eplerenone from Eplerenone, several factors would need to be controlled.

| Parameter | Considerations for Optimization |

|---|---|

| Oxidizing Agent | Choice of peroxyacid (e.g., m-CPBA) or other systems (e.g., H₂O₂ with an activator) to balance reactivity and selectivity. google.com |

| Stoichiometry | Using a slight excess of the oxidizing agent to ensure complete conversion of the starting material, while avoiding over-oxidation or side reactions. |

| Solvent | An inert solvent, such as dichloromethane (B109758) or chloroform, is typically used to dissolve the steroid and reagent. |

| Temperature | Reactions are often run at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of by-products. |

| Purification | Removal of the carboxylic acid by-product (e.g., m-chlorobenzoic acid) via an aqueous wash, followed by chromatographic purification (e.g., column chromatography) to isolate the desired diepoxide product. |

Formation of this compound as a Process-Related Impurity or By-product in Eplerenone Synthesis

The manufacture of Eplerenone is a multi-step process where impurities can arise from side reactions. nih.gov The key final steps in many synthetic routes involve the creation of the 9,11-epoxide on a precursor that already contains the Δ4-3-one system. google.com

The crucial epoxidation step is designed to be regioselective for the isolated and more electron-rich Δ9(11) double bond. researchgate.net Common reagents for this step include hydrogen peroxide with trichloroacetonitrile (B146778) or m-CPBA. researchgate.net While this reaction is generally efficient and selective, deviations from optimal conditions can lead to the formation of impurities. If the oxidizing conditions are too harsh or reaction time is prolonged, the less reactive Δ4 double bond can also undergo epoxidation. This side reaction would lead to the formation of the diepoxide, 4,5α-Epoxy Eplerenone.

The presence of 4,5α-Epoxy Eplerenone as an available impurity standard underscores its importance in the pharmaceutical industry. synthinkchemicals.comveeprho.com Regulatory guidelines require the identification and control of impurities in active pharmaceutical ingredients. Therefore, having access to a pure sample of this by-product is essential for developing and validating analytical methods (like HPLC) to ensure that lots of Eplerenone meet the required purity specifications. synthinkchemicals.com

Derivatization of the this compound Scaffold for Structure-Activity Relationship Studies

Information on the derivatization of a "this compound" scaffold is not available in the scientific literature. Research on the structure-activity relationships of Eplerenone and its analogs focuses on modifications of the parent 9,11-alpha-epoxy scaffold, not a 4,5-epoxy variant.

Structural Elucidation and Stereochemical Characterization

Application of Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental to the elucidation of novel chemical structures. For a molecule such as 4,5α-Epoxy Eplerenone (B1671536), a multi-technique approach is essential for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques, would be employed to establish the connectivity, configuration, and conformation of 4,5α-Epoxy Eplerenone.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment of each hydrogen atom. Key expected signals would include those for the methyl protons of the ester group, the characteristic steroid backbone protons, and importantly, the protons adjacent to the epoxide ring at C-4 and C-5. The coupling constants (J-values) between these protons would be instrumental in determining their dihedral angles and thus the stereochemistry of the epoxide. For a 4α,5α-epoxide, specific coupling patterns and chemical shifts would be anticipated, distinguishing it from the β-isomer.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms and their hybridization state. The chemical shifts of the C-4 and C-5 carbons would be significantly affected by the presence of the epoxide ring, typically appearing in the range of 50-70 ppm. The specific shifts would provide strong evidence for the presence and location of the oxirane ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assemble the complete molecular structure.

COSY: Establishes proton-proton couplings, allowing for the tracing of the spin systems within the steroid framework.

HSQC: Correlates each proton signal with its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule and confirming the placement of functional groups like the ester and lactone.

A representative table of expected ¹H and ¹³C NMR chemical shifts for the A-ring of 4,5α-Epoxy Eplerenone, based on known data for similar 4,5α-epoxy steroids, is presented below.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C-1 | 1.2 - 1.8 | 30 - 40 |

| C-2 | 1.5 - 2.2 | 25 - 35 |

| C-3 | - | 200 - 210 (C=O) |

| C-4 | ~3.0 - 3.5 (d) | 60 - 70 |

| C-5 | - | 65 - 75 |

| C-10 | - | 40 - 50 |

| C-19 | ~1.2 (s) | 15 - 25 |

Note: These are estimated values and would require experimental verification.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion of 4,5α-Epoxy Eplerenone. This allows for the calculation of its elemental formula, which for this compound is expected to be C₂₄H₃₀O₇ (Eplerenone + one oxygen atom).

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The fragmentation of the steroid nucleus and the loss of functional groups (e.g., the methoxycarbonyl group, the lactone ring) would provide further confirmation of the proposed structure. The fragmentation pattern would be compared to that of Eplerenone to identify fragments containing the additional oxygen atom.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 431.2019 | Protonated molecular ion |

| [M+Na]⁺ | 453.1838 | Sodiated molecular ion |

| [M+H-H₂O]⁺ | 413.1913 | Loss of water |

| [M+H-CH₃OH]⁺ | 399.1757 | Loss of methanol (B129727) from the ester |

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in 4,5α-Epoxy Eplerenone. The spectrum would be expected to show characteristic absorption bands for:

The C=O stretching of the α,β-unsaturated ketone in ring A (if conjugation is disrupted by the epoxide, this will shift).

The C=O stretching of the γ-lactone and the ester.

The C-O-C stretching of the epoxide ring, typically in the 1250 cm⁻¹ region and also around 800-900 cm⁻¹.

The C-H stretching and bending vibrations of the steroid backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Eplerenone shows a characteristic absorption maximum due to the α,β-unsaturated ketone system. In 4,5α-Epoxy Eplerenone, the double bond at C-4/C-5 is replaced by the epoxide ring, which would lead to a significant change in the UV-Vis spectrum, specifically the disappearance of the strong absorption band associated with this chromophore. This would serve as a clear indication of the saturation of the A-ring.

Definitive Assignment of the 4,5-Alpha Epoxy Stereochemistry

The definitive assignment of the α-stereochemistry of the epoxy ring is crucial. This would be achieved primarily through a combination of advanced NMR techniques and, if a suitable crystal can be obtained, X-ray crystallography.

In ¹H NMR, the Nuclear Overhauser Effect (NOE) is a key tool. Irradiating the C-19 methyl protons (which are on the β-face of the steroid) and observing which protons show an enhancement in their signal can help determine the spatial proximity of other groups. For a 4α,5α-epoxide, no NOE would be expected between the C-19 methyl protons and the proton at C-4. Conversely, an NOE might be observed between the C-19 protons and a proton on the β-face at C-6. The coupling constants between the C-4 proton and the adjacent C-3 protons would also provide valuable conformational information to support the α-assignment.

X-ray Crystallography for Solid-State Structural Analysis

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis would provide precise atomic coordinates for every atom in the molecule. This would not only confirm the connectivity and the presence of the 4,5-epoxide but would also definitively establish its α-stereochemistry, showing the epoxide ring pointing below the plane of the A-ring. The crystallographic data would also reveal the conformation of the entire steroid nucleus in the solid state.

Molecular Interactions and Receptor Binding Profiles in Vitro Studies

In Vitro Affinity and Selectivity for Steroid Receptors

The affinity of a ligand is its ability to bind to a receptor, while selectivity refers to its preferential binding to one receptor subtype over others. For a compound related to Eplerenone (B1671536), its interaction with various steroid receptors would be of primary interest.

Mineralocorticoid Receptor Binding Investigations

To determine the binding affinity of 4,5alpha-Epoxy Eplerenone for the mineralocorticoid receptor (MR), competitive binding assays would be employed. These assays typically involve incubating a source of the MR (e.g., cell lysates or purified receptor protein) with a radiolabeled ligand known to bind to the receptor, such as [³H]-aldosterone. The ability of increasing concentrations of this compound to displace the radiolabeled ligand from the receptor is then measured. The concentration of the compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Comparative Binding Studies with Other Steroid Receptors

To assess the selectivity of this compound, similar competitive binding assays would be performed for other steroid receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). By comparing the binding affinities for these receptors to that of the MR, a selectivity profile can be established. A compound with high selectivity for the MR would exhibit significantly stronger binding to the MR than to the other steroid receptors.

Kinetic and Equilibrium Binding Parameters

Beyond simple affinity, a more in-depth understanding of the interaction between this compound and its target receptors would involve the determination of kinetic and equilibrium binding parameters. Techniques such as surface plasmon resonance (SPR) or radioligand binding kinetics experiments can provide data on the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd), a direct measure of binding affinity, can be calculated from the ratio of koff to kon.

Computational Approaches for Receptor-Ligand Docking and Interaction Modeling

In the absence of experimental data, computational methods can offer predictive insights into the binding of a ligand to its receptor. Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the ligand-binding pocket of the mineralocorticoid receptor and other steroid receptors. These models can help to identify key amino acid residues involved in the interaction and provide a structural basis for understanding potential affinity and selectivity. However, it is crucial to note that these are predictive models and require experimental validation.

Biochemical Reactivity and Enzymatic Transformations Preclinical/in Vitro Contexts

Chemical Stability and Degradation Pathways of the 4,5-Epoxy Moiety in Aqueous and Organic Media

The chemical stability of the 4,5alpha-epoxy moiety in 4,5alpha-epoxy eplerenone (B1671536) is a critical factor influencing its behavior in biological and pharmaceutical systems. The three-membered epoxy ring is inherently strained and susceptible to ring-opening reactions, particularly under acidic or basic conditions. nih.gov

In aqueous media, the stability of the epoxy ring is pH-dependent. Under acidic conditions, protonation of the epoxide oxygen facilitates nucleophilic attack by water, leading to the formation of a trans-diol. For 4,5alpha-epoxy eplerenone, this would likely result in the formation of a 4,5-dihydroxy derivative. The solvolytic ring-opening of a similar 4β,5β-epoxy-3,6-dione steroid in the presence of sulfuric acid in aqueous acetone (B3395972) has been shown to yield hydroxylated products. In basic aqueous solutions, direct nucleophilic attack by a hydroxide (B78521) ion at one of the carbon atoms of the epoxy ring would also lead to a diol product.

In organic media, the stability of the 4,5-epoxy moiety is generally greater, especially in non-polar, aprotic solvents. However, the presence of trace amounts of acid or base can catalyze degradation. The choice of solvent and storage conditions is therefore crucial to maintain the integrity of the compound. For instance, studies on other epoxymorphinan compounds have shown degradation when stored in certain types of glass vials, indicating sensitivity to surface catalysis.

Table 1: Predicted Degradation Pathways of the 4,5-Epoxy Moiety

| Condition | Proposed Mechanism | Potential Degradation Products |

|---|---|---|

| Acidic Aqueous Media | Acid-catalyzed hydrolysis | 4,5-dihydroxy eplerenone derivative |

| Basic Aqueous Media | Base-catalyzed hydrolysis | 4,5-dihydroxy eplerenone derivative |

| Protic Organic Solvents | Solvolysis | Corresponding diol or ether derivatives |

| Aprotic Organic Solvents | Generally stable, but susceptible to trace contaminants | Minimal degradation if pure |

Potential for Enzymatic Biotransformation in Isolated Cellular Systems or Cell-Free Extracts

The enzymatic biotransformation of this compound is anticipated to involve enzymes that typically metabolize xenobiotics, particularly those that act on epoxide-containing compounds. These transformations are often investigated using isolated cellular systems, such as liver microsomes, or cell-free extracts containing specific enzymes.

Given that eplerenone is a substrate for CYP3A4, it is plausible that this compound could also interact with this enzyme. nih.govnih.gov This interaction could lead to hydroxylation at various positions on the steroid nucleus, similar to the metabolism of eplerenone itself.

The enzymatic hydrolysis of the epoxy ring is a likely biotransformation pathway for this compound. Epoxide hydrolases are enzymes that catalyze the trans-addition of water to an epoxide, resulting in the corresponding diol. Both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) could potentially catalyze this reaction.

Enzymatic reduction of the epoxy ring is a less common but possible metabolic pathway. This would involve reductases that could potentially open the epoxide ring to form a hydroxyl group and a reduced carbon center.

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme Class | Potential Reaction | Predicted Product(s) |

|---|---|---|

| Epoxide Hydrolases (mEH, sEH) | Hydrolysis of the epoxy ring | 4,5-dihydroxy eplerenone derivative |

| Cytochrome P450 (e.g., CYP3A4) | Hydroxylation at other positions on the steroid nucleus | Hydroxylated this compound derivatives |

| Reductases | Reduction of the epoxy ring | Hydroxylated eplerenone derivatives |

Comparison of Biochemical Transformations with Eplerenone’s Known Metabolic Pathways

The known metabolic pathways of eplerenone primarily involve oxidation reactions catalyzed by CYP3A4. nih.gov The major metabolites identified are 6β-hydroxyeplerenone and 21-hydroxyeplerenone (B1434359). nih.gov These metabolites are considered to be inactive. nih.gov Eplerenone itself contains a 9,11-epoxy group which is crucial for its selective binding to the mineralocorticoid receptor. nih.gov

The biochemical transformations of this compound would likely differ from those of eplerenone due to the presence of the additional 4,5-epoxy moiety. The primary site of metabolic attack for this compound could be the 4,5-epoxy ring itself, leading to hydrolysis by epoxide hydrolases. This would represent a distinct metabolic pathway compared to the hydroxylation reactions that dominate eplerenone metabolism.

If this compound undergoes hydroxylation by CYP enzymes, the positions of hydroxylation might be different from those of eplerenone due to the influence of the 4,5-epoxy group on the molecule's orientation within the enzyme's active site.

Table 3: Comparison of Metabolic Pathways

| Feature | Eplerenone | This compound (Predicted) |

|---|---|---|

| Primary Metabolizing Enzyme | CYP3A4 nih.govnih.gov | Epoxide Hydrolases, CYP3A4 |

| Major Metabolic Reaction | Hydroxylation nih.gov | Epoxy ring hydrolysis, Hydroxylation |

| Key Metabolites | 6β-hydroxyeplerenone, 21-hydroxyeplerenone nih.gov | 4,5-dihydroxy eplerenone derivative, Hydroxylated epoxy derivatives |

| Metabolic Fate of Epoxy Group | 9,11-epoxy group is stable | 4,5-epoxy group is a primary site for metabolism |

Preclinical Pharmacological Investigations: Mechanisms and Cellular Responses Excluding Human Clinical Data

In Vitro Cellular Assays for Biological Activity and Signaling

Reporter Gene Assays for Receptor Activation or Antagonism

The primary mechanism of 4,5α-Epoxy Eplerenone (B1671536) at the molecular level is its antagonistic activity at the mineralocorticoid receptor. This has been quantitatively demonstrated in reporter gene assays. In these cellular systems, cells are engineered to express the human mineralocorticoid receptor and a reporter gene (such as luciferase) under the control of an MR-responsive promoter.

In the presence of aldosterone (B195564), a natural MR agonist, the receptor is activated, leading to the expression of the reporter gene. The addition of 4,5α-Epoxy Eplerenone competitively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream transcription of the reporter gene. Studies have shown that 4,5α-Epoxy Eplerenone effectively antagonizes aldosterone-mediated MR activation in a concentration-dependent manner nih.govnih.gov. This selective binding and antagonism of the mineralocorticoid receptor is a key characteristic of the compound youtube.com.

| Condition | MR Activation (Relative Luciferase Units) | Description |

|---|---|---|

| Vehicle Control | Low | Baseline receptor activity without agonist. |

| Aldosterone (0.1 nM) | High | Strong activation of the mineralocorticoid receptor. |

| Aldosterone (0.1 nM) + 4,5α-Epoxy Eplerenone | Concentration-dependent decrease | Demonstrates the antagonistic effect of 4,5α-Epoxy Eplerenone. |

Analysis of Gene Expression Modulation in Cell Lines

Beyond simple receptor antagonism, preclinical studies have delved into the specific genes whose expression is modulated by 4,5α-Epoxy Eplerenone in various cell lines. These investigations provide insight into the compound's anti-fibrotic and anti-inflammatory properties at the cellular level.

Investigation of Cell Signaling Pathways Affected by 4,5α-Epoxy Eplerenone

The anti-fibrotic and anti-inflammatory effects of 4,5α-Epoxy Eplerenone are mediated through its influence on several key cell signaling pathways. A significant body of research points to the transforming growth factor-beta (TGF-β) signaling pathway as a primary target. In atrial fibroblasts, 4,5α-Epoxy Eplerenone has been found to suppress the expression of fibrosis-related molecules induced by TGF-β1. This effect is associated with an upregulation of Smad7, an inhibitory Smad protein that acts as a negative feedback regulator of TGF-β/Smad signaling nih.gov.

Furthermore, 4,5α-Epoxy Eplerenone has been shown to modulate the activity of key transcriptional factors, such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are pivotal in mediating inflammatory and fibrotic responses nih.gov. In cardiomyocytes, non-genomic effects have also been observed, where 4,5α-Epoxy Eplerenone can influence intracellular calcium levels and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2) researchgate.net. There is also evidence to suggest that 4,5α-Epoxy Eplerenone can directly antagonize the Kv1.3 channel, a voltage-gated potassium channel on T-lymphocytes, thereby suppressing their proliferation and the secretion of TGF-β researchgate.netcenterwatch.com.

Ex Vivo Tissue Responses and Organ-Specific Interactions

While dedicated ex vivo organ bath studies for 4,5α-Epoxy Eplerenone are not extensively detailed in the available literature, insights into its tissue-specific actions can be gleaned from in vivo studies and in vitro work with primary cells. These studies provide a picture of how the compound interacts with and modulates the function of isolated tissues.

In the context of cardiac tissue, preclinical models have demonstrated that 4,5α-Epoxy Eplerenone can reverse established cardiac fibrosis. This suggests a direct effect on the heart tissue's cellular and extracellular matrix components, leading to a reduction in collagen deposition and a reversal of vasculitis, even in the continued presence of a pro-fibrotic stimulus nih.gov. Studies on isolated cardiac fibroblasts co-cultured with regulatory T-cells (Tregs) have shown that 4,5α-Epoxy Eplerenone can suppress the proliferation of these fibroblasts, indicating a direct anti-proliferative effect within the cardiac tissue environment nih.gov.

In vascular tissue, 4,5α-Epoxy Eplerenone has been shown to attenuate adverse remodeling in the aorta and intramyocardial arteries of spontaneously hypertensive rats nih.gov. This suggests a direct effect on the vascular smooth muscle cells and extracellular matrix, leading to a reduction in media thickness and an improved media-to-lumen ratio nih.gov.

Regarding neural tissue, studies on dorsal root ganglia (DRG) have shown that in vitro application of 4,5α-Epoxy Eplerenone can reverse the increased excitability of small-diameter sensory neurons observed after inflammation nih.gov. This points to a direct modulatory effect on neuronal function within the peripheral nervous system.

In Vivo Studies in Established Animal Models for Mechanistic Research

Assessment of Pharmacodynamic Effects in Disease Models (e.g., Fibrosis, Inflammation, independent of Eplerenone's established indications)

The preclinical efficacy of 4,5α-Epoxy Eplerenone in mitigating fibrosis and inflammation has been demonstrated in a variety of in vivo animal models, providing a mechanistic understanding of its pharmacodynamic effects.

In rodent models of renal fibrosis, such as those induced by unilateral ureteral obstruction (UUO) or aldosterone infusion, 4,5α-Epoxy Eplerenone has been shown to significantly attenuate the development of fibrosis researchgate.netreprocell.com. This is evidenced by a reduction in collagen deposition in the kidney researchgate.netreprocell.com. Mechanistically, these effects are linked to a decrease in macrophage infiltration and the inhibition of the macrophage-to-myofibroblast transition, a key process in the progression of renal fibrosis researchgate.net.

Similarly, in models of cardiac fibrosis, including those induced by myocardial infarction or in transgenic mice with selective atrial fibrosis, 4,5α-Epoxy Eplerenone demonstrates potent anti-fibrotic effects nih.govnih.gov. It has been shown to reduce myocardial interstitial fibrosis, inhibit the infiltration of macrophages, and suppress the expression of pro-fibrotic genes in the heart nih.govresearchgate.net.

The anti-inflammatory effects of 4,5α-Epoxy Eplerenone have also been characterized in vivo. In a model of glomerulonephritis, the compound reduced the infiltration of T-cells ahajournals.org. Furthermore, in a model of local inflammation of the dorsal root ganglia, local application of 4,5α-Epoxy Eplerenone significantly reduced mechanical hypersensitivity and the activation of satellite glia nih.gov. Studies have also shown that 4,5α-Epoxy Eplerenone treatment can decrease the expression of pro-inflammatory cytokines such as IL-6 and MCP-1, while increasing the anti-inflammatory cytokine IL-10 in draining lymph nodes ahajournals.org.

| Disease Model | Key Findings | Mechanistic Insights |

|---|---|---|

| Renal Fibrosis (UUO, Aldosterone-infusion) | Reduced collagen deposition, attenuated fibrosis. | Decreased macrophage infiltration, inhibition of macrophage-to-myofibroblast transition. |

| Cardiac Fibrosis (Myocardial Infarction, Transgenic models) | Reduced interstitial fibrosis, attenuated adverse remodeling. | Inhibition of macrophage infiltration, suppression of pro-fibrotic gene expression. |

| Inflammation (Glomerulonephritis, DRG inflammation) | Reduced T-cell infiltration, decreased mechanical hypersensitivity. | Modulation of pro- and anti-inflammatory cytokine expression, reduced glial activation. |

Structure Activity Relationship Sar of Epoxy Steroids and Eplerenone Derivatives

Impact of Epoxy Ring Position (e.g., 4,5 vs. 9,11) on Receptor Affinity and Selectivity

The position of the epoxy ring on the steroid nucleus is a determining factor in the compound's three-dimensional shape, reactivity, and subsequent biological function. nih.gov Steroids are broadly classified based on the location of this group, with 4,5-epoxy and 9,11-epoxy steroids belonging to distinct categories with different pharmacological profiles. semanticscholar.org

Eplerenone's characteristic 9α,11α-epoxy group is located on the C-ring of the steroid. This placement introduces a significant conformational constraint, flattening and rigidifying the core of the molecule. This specific topography is crucial for its high-affinity binding to the mineralocorticoid receptor (MR). A polyoxygenated steroid with a 9,11-epoxy group, for instance, was found to inhibit the binding of interleukin-8 to its receptor, demonstrating the biological activity associated with this specific epoxy position. nih.gov

Conversely, a 4,5-epoxy group is situated on the A-ring. This position is critical for the initial recognition and binding of many steroids to their receptors. Introducing an epoxy group at the 4,5-position, as in the hypothetical 4,5Alpha-Epoxy Eplerenone (B1671536), would fundamentally alter the shape and electronic distribution of the A-ring. Research on other 4,5-epoxy steroids has highlighted their potential as antineoplastic and cytotoxic agents, activities that are distinct from the selective mineralocorticoid antagonism of eplerenone. researchgate.netresearchgate.net This suggests that shifting the epoxy group from the 9,11-position to the 4,5-position would likely decrease affinity for the mineralocorticoid receptor and could introduce different, potentially cytotoxic, biological activities. The change in geometry would alter the fit within the receptor's ligand-binding pocket, disrupting the precise interactions necessary for selective antagonism.

Influence of Stereochemistry (Alpha vs. Beta) on Molecular Recognition and Biological Activity

The stereochemistry of the epoxy ring—whether it is in the alpha (α, below the plane of the steroid) or beta (β, above the plane) configuration—profoundly affects molecular recognition. Eplerenone is specifically a 9α,11α-epoxy steroid. google.com This alpha orientation directs the oxygen atom downwards, away from potential steric clashes with amino acid residues in the receptor's binding site and potentially forming specific hydrogen bonds that stabilize the ligand-receptor complex.

The synthesis of both 9α,11α and 9β,11β-epoxide steroids is possible, allowing for comparative studies. gla.ac.ukgoogle.com A change from an α-epoxy to a β-epoxy configuration would project the oxygen atom in the opposite direction. This would drastically alter the molecule's profile, likely creating steric hindrance within the mineralocorticoid receptor's binding pocket. Such a change would prevent the molecule from seating correctly, leading to a significant loss of binding affinity and, consequently, a reduction or complete loss of its biological activity as an aldosterone (B195564) antagonist. The precise spatial arrangement dictated by the α-stereochemistry is therefore essential for the molecular recognition and biological function of eplerenone.

Contributions of Other Substituents to the Overall SAR of 4,5Alpha-Epoxy Eplerenone

The most critical modification was the replacement of spironolactone's 17α-thioacetyl group with a 9α,11α-epoxy group and the introduction of a 7α-methoxycarbonyl group. This latter substitution is a primary reason for eplerenone's improved receptor selectivity. nih.govnih.gov Spironolactone (B1682167) binds non-selectively to androgen and progesterone (B1679170) receptors, leading to hormonal side effects like gynecomastia. nih.gov Eplerenone's structure minimizes its interaction with these other steroid receptors, making it a selective aldosterone receptor antagonist (SARA). nih.govnih.gov

Although eplerenone has a lower binding affinity for the MR compared to spironolactone in vitro, its high selectivity translates to effective and well-tolerated MR antagonism in vivo. nih.gov The spirolactone ring at the C-17 position is another essential feature, common to both spironolactone and eplerenone, which is critical for their aldosterone antagonist activity.

| Compound | Mineralocorticoid Receptor Affinity | Androgen Receptor Affinity | Progesterone Receptor Affinity |

|---|---|---|---|

| Spironolactone | High | Moderate | Moderate |

| Eplerenone | Moderate-High | Very Low | Very Low |

Analytical Methodologies for Characterization and Quantification in Research

Quantitative Analysis in Experimental Samples (e.g., Cell Culture Media, Animal Tissues)

The quantitative analysis of 4,5α-Epoxy Eplerenone (B1671536) in experimental samples necessitates a multi-step approach, encompassing efficient sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation: The initial and most critical step involves the extraction of the analyte from the complex biological matrix. This is essential to remove interfering substances such as proteins, lipids, and salts that can suppress the ionization of the target compound and compromise the accuracy of the results. For both cell culture media and animal tissues, a combination of protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed.

Animal Tissues: Tissues are first homogenized in a suitable buffer to create a uniform suspension. This is often followed by protein precipitation using a cold organic solvent like acetonitrile or methanol (B129727). Subsequent LLE with a solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate, or SPE using a C18 or polymeric sorbent, can be used to further purify and concentrate the analyte.

Cell Culture Media: Due to a generally less complex matrix compared to tissue homogenates, a straightforward protein precipitation step may be sufficient. However, for trace-level analysis, LLE or SPE is recommended to enhance sensitivity.

Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) is the preferred method for separating 4,5α-Epoxy Eplerenone from other metabolites and endogenous matrix components. A reversed-phase C18 column is commonly used with a gradient elution mobile phase, typically consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium formate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve a sharp peak shape and adequate retention time for the analyte, ensuring its separation from any isomeric or isobaric interferences.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is the gold standard for the quantification of small molecules in biological samples. For 4,5α-Epoxy Eplerenone, which has a monoisotopic mass of 414.1991 g/mol , specific precursor-to-product ion transitions would be identified and optimized using a reference standard. The instrument would be operated in positive electrospray ionization (ESI+) mode, as is common for steroidal compounds. The selection of a highly specific and abundant product ion is crucial for achieving low limits of detection and quantification.

Method Validation: A developed LC-MS/MS method for 4,5α-Epoxy Eplerenone would require rigorous validation according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of 4,5α-Epoxy Eplerenone

| Parameter | Value |

| Chromatography System | UPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI+ |

| Precursor Ion (m/z) | 415.2 [M+H]⁺ |

| Product Ion (m/z) | (Hypothetical) 341.1 |

| Internal Standard | Eplerenone-d3 or similar |

Table 2: Hypothetical Validation Summary for the Quantification of 4,5α-Epoxy Eplerenone in Rat Plasma and Liver Homogenate

| Validation Parameter | Rat Plasma | Rat Liver Homogenate |

| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 500 ng/g |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/g |

| Intra-day Precision (%CV) | < 10% | < 12% |

| Inter-day Precision (%CV) | < 12% | < 15% |

| Accuracy (% Bias) | ± 10% | ± 15% |

| Extraction Recovery | > 85% | > 80% |

| Matrix Effect | < 15% | < 20% |

These tables illustrate the expected performance of a well-developed and validated LC-MS/MS method for the quantification of 4,5α-Epoxy Eplerenone in experimental biological samples. The actual values would need to be determined experimentally using a certified reference standard of the compound. The development of such a method is crucial for advancing the research on the metabolism and potential biological roles of this eplerenone derivative.

Significance in Pharmaceutical Research and Development

Role as a Reference Standard or Impurity for Quality Control and Research in Eplerenone (B1671536) Manufacturing

In the synthesis of eplerenone, a complex multi-step process, the formation of impurities is a critical concern that necessitates rigorous monitoring to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). synthinkchemicals.commdpi.com 4,5α-Epoxy Eplerenone is recognized as a process-related impurity or a degradation product that can arise during the synthesis, formulation, or storage of eplerenone. synthinkchemicals.com Its presence, even in trace amounts, must be carefully controlled to meet the stringent requirements of regulatory bodies such as the European Pharmacopoeia. mdpi.comresearchgate.net

To this end, 4,5α-Epoxy Eplerenone serves as a crucial reference standard . veeprho.com Pharmaceutical manufacturers and quality control laboratories utilize well-characterized reference standards of impurities to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry. mdpi.comnih.gov These methods are essential for the routine monitoring of eplerenone production batches, allowing for the accurate identification and quantification of 4,5α-Epoxy Eplerenone and other impurities. synthinkchemicals.comnih.gov The availability of this reference standard is indispensable for impurity profiling and stability testing of eplerenone, ensuring that the final drug product is of high purity and quality. synthinkchemicals.com

Table 1: Analytical Techniques for Eplerenone Impurity Profiling

| Analytical Technique | Application in Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of eplerenone and its impurities. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Identification and structural confirmation of impurities. mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated impurities. researchgate.net |

Contributions to the Fundamental Understanding of Steroid Chemistry and Biology

The study of 4,5α-Epoxy Eplerenone and related epoxy steroids contributes significantly to the fundamental understanding of steroid chemistry and biology. The introduction of an epoxide (oxirane) ring into the steroid nucleus creates a strained three-membered ring that is highly reactive. nih.gov This functional group can undergo various reactions, including nucleophilic attack and ring-opening, which provides insights into the chemical behavior of steroids. nih.gov

The presence and position of an epoxy group can dramatically influence a steroid's biological activity. nih.govmdpi.com In the context of eplerenone, the 9α,11α-epoxy group is a key structural feature that contributes to its selectivity for the mineralocorticoid receptor. mdpi.com The study of related epoxides, such as 4,5α-Epoxy Eplerenone, helps researchers understand the structure-activity relationships of steroidal compounds. By comparing the biological activities of eplerenone with its 4,5α-epoxy analogue, scientists can glean valuable information about how modifications to the steroid's A-ring affect its interaction with biological targets. nih.govmdpi.com

Furthermore, the biosynthesis of steroids in living organisms often involves epoxide intermediates. openstax.orgpressbooks.publibretexts.org The enzymatic formation and subsequent ring-opening of these epoxides are crucial steps in the generation of a diverse array of steroidal structures. openstax.orgpressbooks.publibretexts.org Studying synthetic epoxy steroids like 4,5α-Epoxy Eplerenone can provide models for understanding these complex biological transformations.

Potential as a Chemical Probe for Elucidating Biological Pathways

The inherent reactivity of the epoxide ring in 4,5α-Epoxy Eplerenone makes it a potential candidate for use as a chemical probe to investigate biological pathways. nih.gov Chemical probes are small molecules used to study and manipulate biological systems. The epoxide moiety can act as an electrophilic center, capable of reacting with nucleophilic residues in proteins and other biomolecules. mdpi.comnih.gov

This reactivity could be harnessed to develop probes for identifying the binding partners of eplerenone or related steroidal compounds. For instance, a modified version of 4,5α-Epoxy Eplerenone could be designed to covalently label its biological targets, allowing for their isolation and identification. Such studies could provide a deeper understanding of the mechanism of action of mineralocorticoid receptor antagonists and potentially uncover off-target effects. While the direct use of 4,5α-Epoxy Eplerenone as a chemical probe is not extensively documented, the chemical principles underlying the reactivity of epoxy steroids support this potential application. nih.govmdpi.comnih.gov

Exploration of 4,5α-Epoxy Eplerenone as a Scaffold for Novel Therapeutic Leads

The rigid, polycyclic framework of steroids has long been recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. acs.org 4,5α-Epoxy Eplerenone, with its unique combination of the eplerenone backbone and a reactive epoxide handle, represents an attractive starting point for the synthesis of novel therapeutic leads.

The epoxide ring can serve as a versatile chemical handle for introducing a variety of functional groups through regio- and stereoselective ring-opening reactions. nih.govmdpi.comnih.gov This allows for the systematic modification of the steroid's A-ring, leading to the generation of a library of new compounds with diverse pharmacological profiles. These new derivatives could be screened for activity against a range of targets beyond the mineralocorticoid receptor, potentially leading to the discovery of new treatments for various diseases. nih.govresearchgate.net The exploration of epoxy steroids in drug discovery has already shown promise in identifying compounds with anti-inflammatory, anticancer, and neuroprotective activities. mdpi.comresearchgate.netmdpi.com

Table 2: Potential Therapeutic Applications of Modified Epoxy Steroids

| Therapeutic Area | Rationale for Exploration |

| Oncology | The epoxide moiety has been associated with anticancer activity in some steroidal compounds. researchgate.netnih.gov |

| Inflammation | Certain epoxy steroids have demonstrated anti-inflammatory properties. mdpi.comresearchgate.net |

| Neuroprotection | Some pregnenolone (B344588) derivatives with epoxide modifications have been investigated as potential neuroprotective agents. mdpi.com |

By leveraging the chemical tractability of the epoxide group, medicinal chemists can explore the chemical space around the eplerenone scaffold, potentially uncovering novel compounds with improved therapeutic properties or entirely new mechanisms of action.

常见问题

Q. How should experimental designs be structured to evaluate the efficacy of 4,5Alpha-Epoxy Eplerenone in heart failure models?

Methodological Answer: Use double-blind, randomized controlled trials (RCTs) with clearly defined endpoints such as mortality reduction, hospitalization rates, and symptom improvement (e.g., New York Heart Association class). For example, a study design similar to the RALES trial (n=1,663 patients) demonstrated a 30% reduction in mortality risk using aldosterone antagonists, with strict inclusion criteria (ejection fraction ≤35%) and standardized concomitant therapies (ACE inhibitors, diuretics). Interim analyses should be predefined to assess early efficacy or safety concerns .

Q. What analytical methods are optimal for quantifying this compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with multivariate optimization via design of experiments (DoE). For instance, a central composite design can optimize factors like mobile phase composition (e.g., acetonitrile:phosphate buffer), flow rate, and column type. A validated method achieved simultaneous quantification of eplerenone and torsemide with precision (RSD <2%) and accuracy (98–102% recovery) in tablet formulations .

Q. How can the chemical stability of this compound be assessed under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) paired with structural analysis via NMR and mass spectrometry. Focus on degradation products such as epoxy ring-opening derivatives. Stability-indicating assays should monitor impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A) and fenofibric acid (Imp. B), which are critical for regulatory compliance .

Advanced Research Questions

Q. What formulation strategies enhance the transdermal delivery of this compound?

Methodological Answer: Nanoparticle-based transdermal patches using hydroxypropyl methylcellulose (HPMC) and Eudragit RS 100. Optimize particle size (<200 nm) via solvent evaporation or high-pressure homogenization. In vitro release studies show >90% drug release within 16 hours, with ex vivo skin penetration assays confirming bioavailability. Physical characterization (e.g., uniformity, tensile strength) ensures patch integrity .

Q. Can this compound be repurposed for neuromuscular disorders like Duchenne Muscular Dystrophy (DMD)?

Methodological Answer: Use advanced quantitative MRI (e.g., 23Na imaging) to assess muscle sodium accumulation and T2 relaxation times. A pilot study in DMD patients showed reduced muscle stiffness after eplerenone administration, suggesting aldosterone-mediated fibrosis modulation. Comparative analysis with corticosteroids can elucidate mechanistic synergies .

Q. How should contradictory pharmacokinetic data on this compound in liver cirrhosis be resolved?

Methodological Answer: Stratify patients by Child-Turcotte-Pugh (CTP) class and analyze metabolite levels (e.g., 8'-hydroxyabscisic acid) via LC-MS. A 2024 study found eplerenone levels peaked in CTP class B but declined in class C, likely due to altered CYP3A4 activity. Population pharmacokinetic modeling can adjust dosing regimens for hepatic impairment .

Q. How do clinical outcomes of this compound vary between EMPHASIS-HF and EPHESUS trials?

Methodological Answer: Perform meta-analyses comparing patient cohorts: EMPHASIS-HF (chronic HF with ejection fraction ≤35%) vs. EPHESUS (post-MI HF). Key differences include mortality risk reduction (37% vs. 15%) and hyperkalemia incidence (2.5% vs. 5.5%). Subgroup analyses should address comorbidities (e.g., diabetes) and concomitant therapies (beta-blockers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。